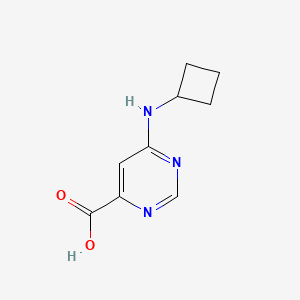

6-(Cyclobutylamino)pyrimidine-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-(Cyclobutylamino)pyrimidine-4-carboxylic acid is a synthetic intermediate useful for pharmaceutical synthesis . It has a molecular formula of C9H11N3O2 and a molecular weight of 193.2 .

Synthesis Analysis

The synthesis of pyrimidines, including 6-(Cyclobutylamino)pyrimidine-4-carboxylic acid, has been described in numerous methods . For instance, one method involves the condensation of 2-amino-4-aryl-3-cyano-6-methyl-4H-pyran-5-carboxylic acid ethyl .Molecular Structure Analysis

The molecular structure of 6-(Cyclobutylamino)pyrimidine-4-carboxylic acid consists of a six-membered pyrimidine ring with two nitrogen atoms at positions 1 and 3 . The cyclobutylamino group is attached to the 6th position, and the carboxylic acid group is attached to the 4th position of the pyrimidine ring .Chemical Reactions Analysis

The chemical reactions involving pyrimidines are diverse and complex. For instance, pyrimidines exhibit anti-inflammatory effects attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .Applications De Recherche Scientifique

Antiviral Compound Synthesis

This compound is a key structural fragment in the synthesis of antiviral agents. The Dimroth Rearrangement, a process involving the isomerization of heterocycles, is utilized to create condensed pyrimidines, which are structural analogs of antiviral compounds. This rearrangement is catalyzed by acids or bases and can be influenced by factors such as the degree of aza-substitution, pH, and the presence of electron-withdrawing groups .

Organic Synthesis

In organic chemistry, carboxylic acids like 6-(Cyclobutylamino)pyrimidine-4-carboxylic acid play a crucial role. They are highly reactive due to their carbonyl and hydroxyl groups, making them active in various organic reactions such as substitution, elimination, and coupling. This versatility allows for the synthesis of small molecules and macromolecules .

Nanotechnology

Carboxylic acids are used as surface modifiers in nanotechnology. They assist in the dispersion and incorporation of metallic nanoparticles or carbon nanostructures like multi-walled carbon nanotubes (MWCNTs). This application is crucial for the production of polymer nanomaterials and enhancing the properties of nanocomposites .

Polymer Chemistry

In the field of polymers, carboxylic acids serve as monomers, additives, and catalysts. Their high solubility in polar solvents and ability to form hydrogen bonds make them ideal for modifying the surface properties of polymers, thereby improving their functionality and application potential .

Propriétés

IUPAC Name |

6-(cyclobutylamino)pyrimidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2/c13-9(14)7-4-8(11-5-10-7)12-6-2-1-3-6/h4-6H,1-3H2,(H,13,14)(H,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQSSROPXSUFBJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC2=NC=NC(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Cyclobutylamino)pyrimidine-4-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Phenylmethoxycarbonyl-2-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2895475.png)

![2-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-2,2-difluoroethan-1-amine](/img/structure/B2895479.png)

![2-Chloro-N-(3-methyl-1,2-thiazol-4-yl)-N-[(5-methylthiophen-3-yl)methyl]acetamide](/img/structure/B2895480.png)

![methyl 4-{[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]methyl}benzoate](/img/structure/B2895481.png)

![Methyl 2,4-dioxo-4-[4-(propan-2-yloxy)phenyl]butanoate](/img/structure/B2895482.png)

![4-Iodo-1H-benzo[d][1,2,3]triazole](/img/structure/B2895489.png)

![2-(4-Chlorophenyl)-5-[(4-chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazole](/img/structure/B2895490.png)